4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile
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Overview
Description
4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile is an organic compound that belongs to the class of dimethoxybenzenes These compounds are characterized by the presence of two methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-ethenylbenzonitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile involves its interaction with specific molecular targets. The compound is known to act as a partial agonist at certain receptors, such as the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C). These interactions lead to the modulation of signaling pathways involved in various physiological processes, including neurotransmission and inflammation .
Comparison with Similar Compounds
4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile can be compared with other similar compounds, such as:
4-bromo-2,5-dimethoxyphenethylamine: This compound is also a dimethoxybenzene derivative and shares similar structural features.
4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar brominated aromatic structure but differs in its triazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-3-ethenylbenzonitrile |
InChI |
InChI=1S/C18H15BrN2O2/c1-4-13-7-12(10-20)5-6-16(13)21-11-14-8-17(22-2)18(23-3)9-15(14)19/h4-9,11H,1H2,2-3H3 |
InChI Key |
HZYMNUSOAQHIOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NC2=C(C=C(C=C2)C#N)C=C)Br)OC |
Origin of Product |
United States |
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